4-Methyl hydrogen L-aspartate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

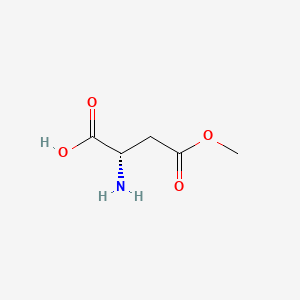

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRYFUVVWOMLLP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-53-5 | |

| Record name | L-Aspartic acid, 4-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501309375 | |

| Record name | Aspartic acid β-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-62-0 | |

| Record name | Aspartic acid β-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid β-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl hydrogen L-aspartate: A Putative Neuromodulatory Agent

Abstract

This technical guide provides a comprehensive overview of 4-Methyl hydrogen L-aspartate, a derivative of the endogenous neurotransmitter L-aspartic acid. While specific pharmacological data for this compound is limited in publicly accessible literature, this document synthesizes available chemical information and extrapolates potential biological activities based on the known pharmacology of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of novel glutamate receptor and transporter ligands. We present its chemical and physical properties, a putative synthesis protocol, and detailed, albeit hypothetical, experimental workflows for its characterization. The aim is to provide a foundational resource to stimulate and guide future research into this promising, yet understudied, molecule.

Introduction: The Rationale for Exploring L-Aspartate Analogs

The excitatory neurotransmitter L-glutamate and its analog L-aspartate are fundamental to synaptic transmission, plasticity, and a myriad of neurological processes.[1] The receptors and transporters that mediate their effects, primarily the ionotropic glutamate receptors (iGluRs: NMDA, AMPA, and kainate receptors) and the excitatory amino acid transporters (EAATs), are key targets for therapeutic intervention in a range of neurological and psychiatric disorders.[2] The development of selective ligands for these targets is crucial for dissecting their physiological roles and for designing novel therapeutics with improved efficacy and side-effect profiles.

This compound is a structural analog of L-aspartate, featuring a methyl ester at the 4-position carboxyl group. This modification has the potential to alter the compound's affinity and selectivity for glutamate receptors and transporters, potentially offering a unique pharmacological profile. This guide will delve into the known characteristics of this compound and provide a roadmap for its comprehensive scientific evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the cornerstone of its application in research.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | L-Aspartic Acid-4-Methyl Ester, H-(L)Asp(OMe)-OH, H-ASP(OME)-OH | [3] |

| CAS Number | 2177-62-0 | [3] |

| Molecular Formula | C₅H₁₀NO₄ | [3] |

| Molecular Weight | 148.14 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in water and organic solvents such as alcohols and esters. | [4] |

| Density | 1.299 g/cm³ | [3] |

| Boiling Point | 301.7 °C at 760 mmHg | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through the selective esterification of the 4-carboxyl group of L-aspartic acid.[4]

Putative Synthesis Protocol

This protocol is based on general methods for the esterification of amino acids.

Materials:

-

L-aspartic acid

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂) or another suitable esterification agent

-

Anhydrous diethyl ether

-

Dry HCl gas (optional, for hydrochloride salt formation)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Preparation of Methanolic HCl (if using HCl catalysis): In a fume hood, slowly bubble dry HCl gas through anhydrous methanol, cooled in an ice bath, until saturation is reached.

-

Esterification: Suspend L-aspartic acid in the prepared methanolic HCl solution (or in anhydrous methanol if using an alternative catalyst like thionyl chloride).

-

Reaction: Stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Work-up: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Potential Mechanism of Action and Biological Targets

Based on its structural similarity to L-aspartate, this compound is hypothesized to interact with the following primary targets in the central nervous system:

Ionotropic Glutamate Receptors (iGluRs)

-

N-Methyl-D-Aspartate (NMDA) Receptors: L-aspartate is a known agonist at the NMDA receptor. The methylation at the 4-position may alter the binding affinity and efficacy of the molecule at the glutamate binding site on the GluN2 subunits.

-

AMPA and Kainate Receptors: While L-aspartate is a weaker agonist at AMPA and kainate receptors compared to L-glutamate, the 4-methyl modification could potentially enhance its interaction with these receptor subtypes.

Excitatory Amino Acid Transporters (EAATs)

L-aspartate is a substrate for all five subtypes of EAATs (EAAT1-5). The methylation of the 4-carboxyl group, a key recognition motif for the transporters, is likely to significantly impact its interaction with EAATs. It may act as a substrate, an inhibitor, or a modulator of transporter function. The structurally related compound, (2S,4R)-4-methylglutamate, has been shown to have affinity for the glial glutamate transporters GLT1 (EAAT2) and GLAST (EAAT1).

Proposed Experimental Workflows for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a series of well-established experimental procedures should be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various glutamate receptor and transporter subtypes.

Protocol:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cell lines expressing specific receptor or transporter subtypes.

-

Assay Buffer: Prepare an appropriate assay buffer for each target (e.g., Tris-HCl for receptor binding, Krebs-Henseleit for transporter binding).

-

Incubation: In a 96-well plate, incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]CGP39653 for NMDA receptors, [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]D-aspartate for EAATs) and a range of concentrations of this compound.

-

Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Electrophysiology

Objective: To determine the functional activity (agonist, antagonist, or modulator) and potency (EC₅₀ or IC₅₀) of this compound at glutamate receptors.

Protocol (Whole-Cell Patch-Clamp):

-

Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing specific glutamate receptor subtypes.

-

Recording: Obtain whole-cell patch-clamp recordings from these cells.

-

Drug Application: Apply known concentrations of a specific agonist (e.g., NMDA, AMPA, kainate) to elicit a baseline current.

-

Test Compound Application: Co-apply the agonist with varying concentrations of this compound to assess its effect on the agonist-evoked current. To test for agonist activity, apply this compound alone.

-

Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.

Future Research Directions and Conclusion

The exploration of novel L-aspartate analogs like this compound holds significant promise for advancing our understanding of glutamatergic neurotransmission and for the development of new therapeutic agents. The immediate research priorities for this compound should be a systematic characterization of its pharmacological profile at all major glutamate receptor and transporter subtypes.

Key questions to be addressed include:

-

What is the binding affinity and functional activity of this compound at NMDA, AMPA, and kainate receptors?

-

Does it exhibit selectivity for any particular iGluR subtype?

-

Does it interact with EAATs, and if so, is it a substrate or an inhibitor?

-

What is its selectivity profile across the different EAAT subtypes?

-

What are its effects in native neuronal circuits and in in vivo models of neurological disorders?

References

- Molbase. This compound | 2177-62-0.

- Rae, C., et al. (2025). Aspartate in the Brain: A Review. Neurochemical Research.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5460441, this compound.

- Usami, A., et al. (2023). Cerebrospinal fluid, brain, and spinal cord levels of L-aspartate signal excitatory neurotransmission abnormalities in multiple sclerosis patients and experimental autoimmune encephalomyelitis mouse model. Journal of Neurochemistry, 166(3), 534-546.

- Glushakov, A. V., et al. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.

- Hatfield, R. H. (1991). Neuroprotection with the N-methyl-D-aspartate antagonist dizocilpine (MK-801) in a model of focal ischaemia. University College London.

- Erreger, K., et al. (2007). Subunit-specific gating controls inhibition of N-methyl-D-aspartate receptors by protons. Molecular pharmacology, 72(4), 853-864.

- Erreger, K., et al. (2005). Mechanism of partial agonism at NMDA receptors. The Journal of neuroscience, 25(34), 7858-7866.

- Erreger, K., et al. (2006). Zinc inhibition of rat NR1/NR2A N-methyl-D-aspartate receptors. The Journal of physiology, 572(Pt 2), 393-408.

- Erreger, K., et al. (2005). Glutamate receptor gating. Critical Reviews™ in Neurobiology, 17(3).

- Erreger, K., & Traynelis, S. F. (2008). Allosteric interaction between zinc and ifenprodil at the N-methyl-D-aspartate receptor. Molecular pharmacology, 73(5), 1545-1555.

- Erreger, K., et al. (2007). N-methyl-D-aspartate receptor-gated Ca (2+) influx and the induction of long-term potentiation. The Journal of physiology, 583(Pt 2), 489-495.

- Dingledine, R., et al. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7-61.

Sources

- 1. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerebrospinal fluid, brain, and spinal cord levels of L-aspartate signal excitatory neurotransmission abnormalities in multiple sclerosis patients and experimental autoimmune encephalomyelitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 2177-62-0-Molbase [molbase.com]

- 4. China this compoundï¼CAS# 2177-62-0) Manufacturer and Supplier | Xinchem [xinchem.com]

4-Methyl Hydrogen L-Aspartate: A Technical Guide for Neuroscience Research

Abstract

4-Methyl hydrogen L-aspartate is a structurally modified amino acid that serves as a valuable pharmacological tool in neuroscience research. As an analog of the endogenous excitatory neurotransmitter L-aspartate, it exhibits a dual action profile, primarily functioning as a selective agonist at N-methyl-D-aspartate (NMDA) receptors and as a substrate for excitatory amino acid transporters (EAATs). This dual engagement allows researchers to dissect the complex interplay between glutamatergic neurotransmission and glutamate uptake systems, which are fundamental to synaptic plasticity, learning, and memory. Dysregulation of these systems is implicated in a host of neurological and psychiatric disorders, making this compound a key compound for modeling and investigating these conditions. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and core applications of this compound, complete with detailed experimental protocols for its use in electrophysiological and neurotransmitter uptake assays.

Introduction: The Excitatory Synapse and the Role of Aspartate Analogs

The vast majority of excitatory neurotransmission in the mammalian central nervous system (CNS) is mediated by the amino acid L-glutamate and, to a lesser extent, L-aspartate[1]. These neurotransmitters activate both ionotropic and metabotropic receptors to propagate neuronal signals. The N-methyl-D-aspartate receptor (NMDAR) is a subtype of ionotropic glutamate receptor critical for synaptic plasticity, a cellular mechanism underlying learning and memory[2][3]. NMDARs are unique in that their activation requires the binding of both glutamate (or an agonist) and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block[2].

The precise control of extracellular glutamate and aspartate concentrations is crucial, as excessive activation of their receptors leads to excitotoxicity, a process implicated in neurodegenerative diseases[4][5][6]. This regulation is primarily achieved by a family of five high-affinity excitatory amino acid transporters (EAATs), designated EAAT1-5[7]. These transporters, located on both neurons and glial cells, utilize ion gradients to clear excitatory amino acids from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity[8][9].

Pharmacological tools that can selectively target NMDARs and EAATs are indispensable for elucidating their physiological roles and pathological alterations. This compound, as a derivative of L-aspartic acid, provides a valuable means to probe these systems. Its structural modifications likely confer a unique pharmacological profile, allowing for the investigation of the specific contributions of aspartatergic signaling and transport.

Chemical and Pharmacological Properties

This compound is a derivative of L-aspartic acid where the side-chain carboxylic acid is esterified with a methyl group. This modification alters its chemical properties, influencing its interaction with biological targets.

Synthesis: The synthesis of this compound can be achieved through the esterification of L-aspartic acid. A common method involves the reaction of L-aspartic acid with methanol in the presence of an acid catalyst, such as acetyl chloride[10]. More complex derivatives, such as the 4-(phenylmethyl) ester, can also be synthesized through similar principles[10].

Chemical Structure:

-

Chemical Name: this compound

-

Molecular Formula: C₅H₉NO₄

-

Molecular Weight: 147.13 g/mol

-

CAS Number: 2177-62-0

Pharmacological Data Summary:

While specific binding affinities (Kᵢ) and potencies (EC₅₀/IC₅₀) for this compound across all NMDAR and EAAT subtypes are not extensively documented in publicly available literature, its activity can be inferred from its structural relationship to L-aspartate and other methylated aspartate derivatives. The following table provides a conceptual framework for its expected pharmacological profile.

| Target | Subtype | Expected Action | Anticipated Potency/Affinity |

| NMDA Receptor | All | Agonist | Moderate to High |

| GluN2A-containing | Likely Agonist | Subtype selectivity to be determined | |

| GluN2B-containing | Likely Agonist | Subtype selectivity to be determined | |

| EAATs | EAAT1 (GLAST) | Substrate | Moderate Affinity |

| EAAT2 (GLT-1) | Substrate | Moderate Affinity | |

| EAAT3 (EAAC1) | Substrate | Moderate Affinity |

Note: This table is based on the known pharmacology of L-aspartate and related compounds. Empirical determination of these values for this compound is necessary for precise experimental design.

Mechanism of Action: A Dual-Role Ligand

The utility of this compound in neuroscience research stems from its ability to interact with two key components of the excitatory synapse: NMDA receptors and excitatory amino acid transporters.

NMDA Receptor Agonism

L-aspartate is an endogenous agonist at the glutamate binding site of the NMDA receptor[1][2]. By mimicking the structure of L-aspartate, this compound is also expected to act as an agonist at this site. Upon binding, it will induce a conformational change in the receptor, contributing to the opening of the ion channel, provided a co-agonist is bound and the magnesium block is removed. This allows for the influx of Ca²⁺ and Na⁺ ions, leading to neuronal depolarization and the initiation of downstream signaling cascades associated with synaptic plasticity. The methylation of the side chain may alter its binding kinetics and subtype selectivity compared to L-aspartate, a feature that can be exploited experimentally.

Excitatory Amino Acid Transporter (EAAT) Substrate

The EAATs are responsible for the uptake of both L-glutamate and L-aspartate[7]. It is highly probable that this compound is also recognized and transported by these proteins. As a substrate, it would be moved from the extracellular space into the cell, a process driven by the co-transport of Na⁺ and H⁺ ions and the counter-transport of K⁺ ions. By acting as a competitive substrate, this compound can be used to study the kinetics and regulation of glutamate uptake. Its transport can be monitored directly using radiolabeling or indirectly by measuring the transporter-associated currents electrophysiologically.

Figure 1. Dual mechanism of action of this compound.

Applications in Neuroscience Research

The dual action of this compound makes it a versatile tool for a range of neuroscience applications.

-

Probing NMDA Receptor Function: By selectively activating NMDA receptors, this compound can be used to study their role in synaptic transmission and plasticity in various brain regions. It can be applied to brain slices or cultured neurons while recording electrophysiological responses to assess the contribution of NMDARs to synaptic events.

-

Characterizing EAATs: As a substrate for EAATs, it can be used in uptake assays to characterize transporter function in both healthy and diseased states. For example, it can be used to assess whether genetic mutations or pharmacological agents alter the rate of glutamate transport.

-

Modeling Neurological Conditions: Excitotoxicity is a key pathological mechanism in stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease[5][6]. Application of this compound can be used to induce excitotoxicity in vitro and in vivo, creating models to test the efficacy of neuroprotective compounds.

Experimental Protocols

The following are detailed protocols for the application of this compound in common neuroscience experiments. These protocols are adapted from standard procedures and should be optimized for specific experimental systems.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes how to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices using this compound.

Materials:

-

Recording chamber and perfusion system

-

Micromanipulators and patch-clamp amplifier

-

Glass capillaries for pulling patch pipettes

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂

-

Internal pipette solution

-

This compound stock solution (e.g., 100 mM in water)

-

NMDA receptor co-agonist (e.g., glycine or D-serine)

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels

-

AMPA/kainate receptor antagonist (e.g., CNQX or NBQX)

-

GABA-A receptor antagonist (e.g., picrotoxin or bicuculline)

Step-by-Step Methodology:

-

Prepare Solutions:

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgSO₄, 2 CaCl₂.

-

Internal Solution (in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH.

-

-

Prepare Neurons/Slices: Plate cultured neurons on coverslips or prepare acute brain slices using a vibratome.

-

Establish Whole-Cell Configuration:

-

Place the coverslip or slice in the recording chamber and perfuse with aCSF containing TTX (0.5 µM), an AMPA/kainate receptor antagonist (e.g., 10 µM CNQX), and a GABA-A receptor antagonist (e.g., 50 µM picrotoxin).

-

Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

-

Under visual guidance, approach a neuron and form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Record NMDA Receptor-Mediated Currents:

-

Clamp the neuron at a holding potential of -70 mV.

-

Apply aCSF containing a fixed concentration of a co-agonist (e.g., 10 µM glycine).

-

Locally apply this compound (e.g., 100 µM) using a puffer pipette or switch the perfusion to a solution containing the compound.

-

Record the inward current, which represents the activation of NMDA receptors.

-

To confirm the current is mediated by NMDA receptors, co-apply a selective antagonist like AP5 (50 µM).

-

Synaptosome Preparation and Glutamate Uptake Assay

This protocol describes how to measure the uptake of a radiolabeled substrate, which can be adapted for use with radiolabeled this compound or to measure its inhibitory effect on the uptake of [³H]-glutamate.

Materials:

-

Brain tissue (e.g., cortex or hippocampus) from a rodent

-

Sucrose homogenization buffer

-

Krebs-Ringer buffer

-

Radiolabeled substrate (e.g., [³H]-L-glutamate or a custom synthesized radiolabeled this compound)

-

Unlabeled this compound

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Step-by-Step Methodology:

-

Prepare Synaptosomes:

-

Homogenize brain tissue in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer.

-

-

Perform Uptake Assay:

-

Pre-warm synaptosome aliquots to 37°C.

-

Initiate the uptake by adding the radiolabeled substrate (e.g., a final concentration of 10 nM [³H]-glutamate) in the presence or absence of varying concentrations of unlabeled this compound.

-

Incubate for a short period (e.g., 2-5 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Non-specific uptake is determined in the presence of a high concentration of an uptake inhibitor (e.g., TBOA).

-

-

Quantify Uptake:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

If using this compound as an inhibitor, plot the percent inhibition against its concentration to determine an IC₅₀ value.

-

Figure 2. Workflow for a synaptosomal glutamate uptake assay.

Advantages and Limitations

Advantages:

-

Dual Target Engagement: The ability to interact with both NMDA receptors and EAATs allows for the study of the interplay between these two systems.

-

Potential for Subtype Selectivity: The methyl group modification may confer selectivity for specific NMDA receptor or EAAT subtypes, which would be a significant advantage over broader agonists like L-aspartate.

-

Tool for Excitotoxicity Models: Its agonist properties at NMDA receptors make it a useful tool for inducing controlled excitotoxicity in experimental models.

Limitations:

-

Limited Pharmacological Data: A comprehensive pharmacological profile, including binding affinities and potencies at all relevant targets, is not widely available. This necessitates careful characterization by the end-user.

-

Potential for Off-Target Effects: As with any pharmacological agent, the possibility of off-target effects should be considered and controlled for in experimental designs.

-

Metabolic Instability: As an ester, this compound may be susceptible to hydrolysis by esterases in biological preparations, potentially liberating L-aspartate and methanol. This should be taken into account when interpreting results, especially in long-duration experiments.

Conclusion

This compound is a valuable research compound for neuroscientists investigating the glutamatergic system. Its presumed dual role as an NMDA receptor agonist and an EAAT substrate provides a unique opportunity to explore the intricate relationship between excitatory neurotransmission and neurotransmitter clearance. While a more detailed pharmacological characterization is warranted, the foundational knowledge of its parent compound, L-aspartate, provides a strong basis for its application in a variety of experimental paradigms. The protocols outlined in this guide offer a starting point for researchers to employ this compound to further our understanding of synaptic function in health and disease.

References

- Google Patents. (n.d.). Process for the preparation of aspartic acid 4-(phenylmethyl) ester.

- Evans, R. H., & Jones, A. W. (1990). An electrophysiological study of the action of N-methyl-D-aspartate on excitatory synaptic transmission in the optic tectum of the frog in vitro. Neuropharmacology, 29(7), 643-649.

- Acker, T. M., et al. (2019). Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action. Journal of medicinal chemistry, 62(18), 8235–8261.

- Monaghan, D. T., & Cotman, C. W. (1989). Two classes of N-methyl-D-aspartate recognition sites: differential distribution and differential regulation by glycine.

- Wikipedia. (2024). NMDA receptor.

- Guskov, A., et al. (2016).

- McRoberts, J. A., et al. (2004). Electrophysiological characterization of N-methyl-D-aspartate receptors in rat dorsal root ganglia neurons. Pain, 109(3), 221–230.

- Al-Haddad, K., et al. (2023). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. Biomedicines, 11(11), 3045.

- Gressens, P. (2000). Physiology, NMDA Receptor. In StatPearls.

- ResearchGate. (n.d.). Reaction for the synthesis of L-aspartate catalyzed by the enzyme aspartase.

- Schoppa, N. E., & Westbrook, G. L. (1999). Long-lasting depolarizations in mitral cells of the rat olfactory bulb. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(21), 9274–9284.

- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Synthesis of β-(S-methyl)

- Sacaan, A. I., & Schoepp, D. D. (1992). N-methyl-D-aspartate exposure blocks glutamate toxicity in cultured cerebellar granule cells. The Journal of pharmacology and experimental therapeutics, 261(2), 633–639.

- Velasco, M., et al. (2022). Various facets of excitotoxicity. Exploration of Neuroprotective Therapy, 2(1), 1-15.

- Garthwaite, J., & Garthwaite, G. (1987). Cellular uptake disguises action of L-glutamate on N-methyl-D-aspartate receptors. With an appendix: diffusion of transported amino acids into brain slices. The Journal of physiology, 382, 193–209.

- Murphy, T. H., et al. (1987). Excitatory amino acid uptake and N-methyl-D-aspartate-mediated secretion in a neural cell line. The Journal of pharmacology and experimental therapeutics, 240(3), 837–844.

- Wu, F. (2006).

- Teichman, S., & Kanner, B. I. (2003). Aspartate-444 is essential for productive substrate interactions in a neuronal glutamate transporter. The Journal of biological chemistry, 278(25), 22531–22536.

- Drew, G. M., et al. (2021). Structural basis of excitatory amino acid transporter 3 substrate recognition.

- Wang, X., et al. (2023). Advances in the Electrophysiological Recordings of Long-Term Potentiation. International journal of molecular sciences, 24(8), 7178.

- Manzo, E., et al. (2024). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. International journal of molecular sciences, 25(12), 6511.

- PharmaCompass. (n.d.). L- Aspartic acid.

- Nakanishi, K., et al. (2007). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. International journal of molecular sciences, 8(12), 1269–1283.

- Zhang, M., et al. (2024). Regulation of L-Lactate in Glutamate Excitotoxicity Under Cerebral Ischemia: Pathophysiology and Preventive Strategy. International journal of molecular sciences, 25(11), 5988.

- Andrianov, G. N., et al. (1997). Electrophysiological demonstration of N-methyl-D-aspartate receptors at the afferent synapse of catfish electroreceptor organs. Neuroscience, 79(4), 1231–1237.

- Lynch, D. R., & Guttmann, R. P. (2002). Excitotoxicity: perspectives based on N-methyl-D-aspartate receptor subtypes. The Journal of pharmacology and experimental therapeutics, 300(3), 717–723.

- PubChem. (n.d.). l-Aspartic acid, 4-methyl ester.

- ResearchGate. (n.d.). Methods for syntheses of N-methyl-DL-aspartic acid derivatives.

- Al-Gharaibeh, A., et al. (2019). NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes. Cells, 8(5), 415.

- Dingledine, R., et al. (1999). Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.

- Subbalakshmi, C., & Murthy, C. R. (1983). Uptake and metabolism of glutamate and aspartate by astroglial and neuronal preparations of rat cerebellum. Neurochemical research, 8(9), 1205–1215.

- Herring, B. E., et al. (2015). Is Aspartate an Excitatory Neurotransmitter?. The Journal of neuroscience : the official journal of the Society for Neuroscience, 35(28), 10168–10171.

Sources

- 1. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Various facets of excitotoxicity [explorationpub.com]

- 5. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Excitotoxicity: perspectives based on N-methyl-D-aspartate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of excitatory amino acid transporter 3 substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uptake and metabolism of glutamate and aspartate by astroglial and neuronal preparations of rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]

An In-depth Technical Guide on the Interaction of 4-Methyl hydrogen L-aspartate with Glutamate Receptors

Abstract

L-glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), mediating its effects through ionotropic and metabotropic receptors.[1][2] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is crucial for synaptic plasticity, learning, and memory.[3][4][5] Its dysregulation is implicated in numerous neurological disorders.[4][5][6] This guide provides a comprehensive technical overview of 4-Methyl hydrogen L-aspartate, an analog of the endogenous NMDA receptor agonist L-aspartate. We will delve into its molecular profile, its specific interactions with glutamate receptor subtypes, and the downstream signaling consequences of this binding. Furthermore, this document outlines detailed, field-proven methodologies for characterizing these interactions, aimed at researchers, scientists, and drug development professionals.

Introduction: The Glutamatergic System and the Primacy of the NMDA Receptor

The glutamatergic system is fundamental to excitatory neurotransmission throughout the CNS.[2] Glutamate and its analog L-aspartate activate several receptor families, broadly classified as ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled receptors).[2][7] The ionotropic family is further divided into three subtypes based on their selective agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors.[1][4]

While all are critical, the NMDA receptor possesses unique properties that make it a key player in synaptic plasticity.[5] Structurally, NMDA receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[3][8] Their activation is a "coincidence detection" event, requiring both the binding of glutamate (or an agonist like aspartate) and the co-agonist glycine (or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block within the ion channel.[4][9][10] This intricate mechanism allows for Ca²⁺ influx, which acts as a critical second messenger, initiating downstream signaling cascades responsible for long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.[3][11]

Given this central role, compounds that selectively modulate NMDA receptor activity are invaluable tools for research and potential therapeutic agents for conditions ranging from neurodegenerative diseases to psychiatric disorders.[5][10][12]

Molecular Profile: this compound

This compound (also known as 4-Methyl L-Aspartate) is a derivative of the endogenous excitatory amino acid L-aspartic acid.[13] The key structural modification is the methylation of the side-chain (gamma) carboxyl group.

-

Chemical Formula: C₅H₉NO₄[14]

-

Structure: A derivative of L-aspartic acid where the side-chain carboxyl group is esterified with a methyl group.

-

Synthesis: It can be prepared via the methylation of L-aspartic acid using methylating agents like methanol under specific reaction conditions.[13] For research purposes, it is commercially available, often as a hydrochloride salt.[15]

-

Properties: It is a solid, soluble in water and some organic solvents.[13]

The strategic placement of the methyl group is predicted to alter the molecule's steric and electronic properties compared to L-aspartate, influencing its binding affinity and selectivity for the highly specific ligand-binding domains of glutamate receptors.

Core Interaction: Binding Profile with Glutamate Receptors

L-aspartate itself is an endogenous agonist at NMDA receptors, although it exhibits little to no affinity for AMPA receptors.[16][17] The primary focus for this compound, as an analog, is therefore its interaction with the NMDA receptor.

3.1. Specificity for the NMDA Receptor

Both L- and D-aspartate are known to bind to and activate NMDA-type glutamate receptors, while not significantly activating AMPA receptors.[16] This inherent selectivity of the aspartate backbone suggests that this compound will primarily target NMDA receptors. The modification at the 4-position is crucial as it directly interacts with the glutamate-binding pocket on the GluN2 subunits. The precise affinity and potency (EC₅₀/IC₅₀) would need to be determined empirically through binding assays and electrophysiological studies, as described in Section 4.

3.2. Expected Quantitative Profile

While specific quantitative data for this compound is not widely published in readily available literature, we can predict its profile based on related compounds and outline the data required for full characterization.

| Parameter | Receptor Subtype | Expected Value/Goal | Experimental Method | Rationale |

| Binding Affinity (Kᵢ) | NMDA (GluN2A, 2B, etc.) | Sub-micromolar to low micromolar | Competitive Radioligand Binding Assay | To determine the direct affinity of the compound for the receptor's binding site. |

| Potency (EC₅₀) | NMDA | Low micromolar | Two-Electrode Voltage Clamp (Oocytes) / Patch Clamp (Neurons) | To measure the functional concentration required to elicit a half-maximal response (ion channel opening). |

| Selectivity | AMPA / Kainate | >100-fold selectivity over NMDA | Comparative Binding and Functional Assays | To confirm the compound's specificity for the NMDA receptor, a critical parameter for a research tool or therapeutic lead. |

Experimental Methodologies for Characterization

To rigorously define the interaction of this compound with glutamate receptors, a multi-pronged experimental approach is necessary.

4.1. Radioligand Binding Assays

Causality: Binding assays are the gold standard for directly measuring the affinity of a test compound for a receptor.[18] A competitive binding assay design allows for the determination of the inhibitory constant (Kᵢ) of our unlabeled compound (this compound) by measuring its ability to displace a known, radiolabeled antagonist from the receptor.

Protocol: Competitive Binding Assay for NMDA Receptor Affinity

-

Membrane Preparation: Homogenize rat cortical synaptosomes or membranes from cell lines expressing specific NMDA receptor subtypes (e.g., HEK293 cells expressing GluN1/GluN2A).

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled competitive antagonist that targets the glutamate binding site (e.g., [³H]CGP 39653).[7]

-

Competition: Add increasing concentrations of unlabeled this compound to the wells.

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to minimize dissociation.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Self-Validation:

-

Non-specific binding control: A set of wells must contain a high concentration of a known, non-radioactive ligand (e.g., unlabeled glutamate) to determine the amount of non-specific binding of the radioligand to the filters and membranes. This value is subtracted from all other measurements.

-

Saturation analysis: Perform a separate saturation binding experiment with the radioligand alone to accurately determine its dissociation constant (Kₑ), which is required for the Cheng-Prusoff equation.[18]

Workflow for Competitive Radioligand Binding Assay.

4.2. Electrophysiological Recordings

Causality: While binding assays confirm affinity, they do not measure function. Electrophysiology directly measures the ion flow through the receptor channel upon agonist binding, providing a functional readout of potency (EC₅₀) and efficacy.[8][11]

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

RNA Injection: Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subtype). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

-

Clamping: Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current measurement). Clamp the membrane potential at a negative holding potential (e.g., -70 mV).[8]

-

Perfusion: Perfuse the oocyte with a buffer that is free of Mg²⁺ to prevent channel block. The buffer must contain a saturating concentration of the co-agonist glycine.

-

Agonist Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system.

-

Current Measurement: Record the inward current elicited by each concentration of the agonist.

-

Data Analysis: Plot the peak current response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces a half-maximal current response) and the maximal response (Iₘₐₓ).

Self-Validation:

-

Positive Control: Use a known agonist like glutamate or NMDA to confirm receptor expression and establish a maximal response benchmark.

-

Negative Control: Apply the agonist to uninjected oocytes to ensure the recorded currents are specific to the expressed receptors.

-

Antagonist Confirmation: After determining the EC₅₀, co-apply the agonist with a known competitive antagonist (like D-AP5) to confirm the response is mediated by the NMDA receptor.[10]

Downstream Signaling and Functional Consequences

The binding of an agonist like this compound and subsequent Ca²⁺ influx through the NMDA receptor channel is not the end of the story. This Ca²⁺ influx acts as a powerful second messenger, activating a complex web of intracellular signaling cascades.[3][4]

The location of the activated NMDA receptor (synaptic vs. extrasynaptic) can profoundly influence the downstream outcome.[19]

-

Synaptic NMDA Receptor Activation: This is generally associated with pro-survival pathways. The influx of Ca²⁺ binds to calmodulin, which in turn activates several key kinases and transcription factors:

-

CaMKs (Calmodulin-dependent kinases): These are critical for phosphorylating various substrates involved in synaptic plasticity.

-

PI3K-Akt Pathway: A central pathway promoting cell survival and growth.[19]

-

ERK/MAPK Pathway: This pathway leads to the activation of the transcription factor CREB (cAMP response element-binding protein).[19]

-

CREB: Once phosphorylated, CREB translocates to the nucleus and promotes the transcription of genes associated with neuronal survival and long-term memory formation.[19]

-

-

Extrasynaptic NMDA Receptor Activation: Excessive activation of these receptors is often linked to excitotoxicity and cell death pathways.[4][19] This can involve the activation of neuronal nitric oxide synthase (nNOS), leading to oxidative stress, and the activation of cell death-promoting proteins.[3][20]

Pro-survival signaling via synaptic NMDA receptors.

Applications in Research and Drug Discovery

A selective NMDA receptor agonist like this compound serves several key purposes:

-

Probing Receptor Structure-Function: By comparing its activity to L-aspartate and L-glutamate, researchers can better understand the steric and electronic requirements of the GluN2 ligand-binding domain.

-

Investigating Synaptic Plasticity: It can be used as a tool to selectively induce NMDA receptor-dependent LTP or LTD in vitro to study the underlying molecular mechanisms.

-

Disease Modeling: In cellular or tissue models, it can be used to study the consequences of controlled NMDA receptor activation, relevant to both learning and excitotoxicity.[21]

-

Scaffold for Drug Development: While agonists themselves can be excitotoxic, the core structure can serve as a starting point (a scaffold) for developing competitive antagonists or allosteric modulators with more desirable therapeutic profiles.[12]

Conclusion

This compound represents a valuable chemical tool for the precise interrogation of the NMDA receptor. Its structural similarity to the endogenous agonist L-aspartate provides a foundation for selective interaction, while the methyl ester modification offers a unique probe into the pharmacology of the glutamate binding site. The comprehensive characterization of its binding affinity, functional potency, and downstream signaling effects, using the rigorous methodologies outlined in this guide, is essential for its effective application in neuroscience research and as a potential scaffold in the development of novel therapeutics for neurological and psychiatric disorders.

References

- 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed. (n.d.).

- Hardingham, G. E., & Bading, H. (2010). The dichotomy of NMDA receptor signalling. Frontiers in Cellular Neuroscience, 4, 10. [Link]

- Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC. (n.d.).

- Downstream signaling molecules of metabotropic NMDA receptor signaling. (n.d.).

- China this compound(CAS# 2177-62-0) Manufacturer and Supplier. (n.d.).

- NMDA receptor - Wikipedia. (n.d.).

- Willard, S. S., & Koochekpour, S. (2013). Glutamate, glutamate receptors, and downstream signaling pathways. International Journal of Biological Sciences, 9(9), 948–959. [Link]

- Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists | ACS Chemical Neuroscience. (n.d.).

- NMDA Receptor Activation by Spontaneous Glutamatergic Neurotransmission | Journal of Neurophysiology. (n.d.).

- Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC. (n.d.).

- Radioligand Binding Detection of Receptors in Brain Membranes. (n.d.).

- Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. (n.d.).

- Radioligand Binding Assay | Gifford Bioscience. (n.d.).

- Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PubMed Central. (n.d.).

- This compound | 2177-62-0. (n.d.).

- Enzymatic synthesis of L-[4-13C]aspartic acid - PubMed. (n.d.).

- Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. (n.d.).

- Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC. (n.d.).

- Aspartic Acid in Health and Disease - PMC. (n.d.).

- Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). Neuroscience (2nd ed.).

- L- Aspartic acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.).

- Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. (n.d.).

- Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets | ACS Omega. (n.d.).

- Release of L-aspartate by reversal of glutamate transporters - PubMed. (n.d.).

- Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs. (n.d.).

- Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

- Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis | Organic Letters. (n.d.).

- Glutamate becomes neurotoxic via the N-methyl-D-aspartate receptor when intracellular energy levels are reduced - PubMed. (n.d.).

- L-aspartic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glutamate and Aspartate - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. China this compoundï¼CAS# 2177-62-0) Manufacturer and Supplier | Xinchem [xinchem.com]

- 14. This compound|2177-62-0 - MOLBASE Encyclopedia [m.molbase.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Glutamate becomes neurotoxic via the N-methyl-D-aspartate receptor when intracellular energy levels are reduced - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Amino Acid Analog 4-Methyl hydrogen L-aspartate: A Probe into Excitatory Neurotransmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl hydrogen L-aspartate, a synthetic derivative of the endogenous amino acid L-aspartic acid. Contrary to what its name might suggest, this molecule is not a known participant in central metabolic pathways. Instead, its structural similarity to glutamate and aspartate makes it a valuable pharmacological tool for investigating the intricacies of excitatory neurotransmission. This guide will delve into the synthesis, chemical properties, and, most importantly, the neurobiological applications of this compound and its analogs, with a primary focus on their role as agonists for the N-methyl-D-aspartate (NMDA) receptor. We will explore the downstream signaling cascades activated by these compounds, provide detailed experimental protocols for their use in research, and discuss their significance in the context of drug development for neurological disorders.

Introduction: From Metabolic Precursor to Neuromodulatory Tool

L-aspartic acid is a non-essential amino acid central to numerous metabolic processes. It is a key intermediate in the citric acid cycle and the urea cycle, a precursor for the synthesis of other amino acids and nucleotides, and a neurotransmitter in its own right. The methylation of L-aspartic acid to form this compound, however, shifts its biological relevance from the realm of metabolism to the complexities of neuropharmacology.

Initial investigations into the biological effects of methylated amino acids revealed their potent activity at a specific class of glutamate receptors. The prototypical compound in this family, N-methyl-D-aspartate (NMDA), was found to be a highly selective agonist for a receptor that was subsequently named the NMDA receptor[1][2]. This receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, a cellular mechanism underlying learning and memory[1].

This guide will pivot from the initial premise of "metabolic pathways" to the scientifically accurate and well-documented role of this compound and its congeners as modulators of neurobiological signaling pathways. We will explore how these synthetic molecules have become indispensable tools for dissecting the function of the NMDA receptor and its implications in both healthy and pathological brain states.

Synthesis and Chemical Properties

This compound is a derivative of L-aspartic acid where the side-chain carboxylic acid is esterified with a methyl group. While specific, detailed synthesis routes for this compound are not extensively published in mainstream literature, its preparation can be inferred from general methods for the esterification of amino acids. A common approach involves the reaction of L-aspartic acid with benzyl alcohol in the presence of an acid catalyst like acetyl chloride to protect the alpha-carboxyl group, followed by selective methylation of the beta-carboxyl group and subsequent deprotection[3]. Another approach involves the use of N-protected L-aspartic acid derivatives and electrophilic sulfenylation for modifications[4]. The hydrochloride salt of L-aspartic acid β-methyl ester is commercially available and serves as a starting material for various synthetic applications in peptide chemistry and drug discovery[5][6].

Table 1: Physicochemical Properties of L-Aspartic Acid and its Methylated Derivative

| Property | L-Aspartic Acid | This compound (L-Aspartic acid β-methyl ester) |

| Molecular Formula | C₄H₇NO₄ | C₅H₉NO₄ |

| Molecular Weight | 133.10 g/mol | 147.13 g/mol |

| Appearance | White crystalline powder | White to off-white powder |

| Solubility | Soluble in water | Soluble in water |

| CAS Number | 56-84-8 | 16856-13-6 (hydrochloride) |

The NMDA Receptor: A Prime Target for Methylated Aspartate Analogs

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits[7]. For the channel to open, it requires the simultaneous binding of both glutamate (or an agonist) and a co-agonist, typically glycine or D-serine[1]. A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. This block is only relieved when the neuronal membrane is depolarized, for instance, by the activation of nearby AMPA receptors[1][8]. This dual requirement of ligand binding and depolarization allows the NMDA receptor to act as a "coincidence detector," integrating signals from multiple inputs.

Mechanism of Action of this compound

As an analog of L-aspartate, this compound is expected to act as an agonist at the glutamate-binding site on the GluN2 subunit of the NMDA receptor. L-aspartate itself is an endogenous agonist at this site, albeit with a lower potency than L-glutamate[9][10]. The methylation of the side chain can alter the binding affinity and efficacy of the molecule. The N-methyl group of NMDA fits into a specific pocket in the GluN2 subunit, which accounts for its high specificity[7]. While the precise pharmacological profile of this compound is not as extensively characterized as that of NMDA, its structural similarity suggests a comparable mechanism of action.

Upon binding to the GluN2 subunit, this compound, in the presence of a co-agonist and membrane depolarization, will induce a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, most notably calcium (Ca²⁺), into the neuron[2].

Downstream Signaling Pathways

The influx of Ca²⁺ through the NMDA receptor is a critical event that triggers a cascade of intracellular signaling pathways, ultimately leading to changes in synaptic strength and gene expression.

Figure 2: Workflow for an in vitro calcium imaging assay.

In Vivo Microinjection and Behavioral Analysis

This technique assesses the behavioral effects of activating NMDA receptors in a specific brain region.

Objective: To determine the effect of this compound on a specific behavior (e.g., learning and memory, motor activity) when injected into a discrete brain area.

Materials:

-

Adult male rodents (e.g., rats or mice).

-

Stereotaxic apparatus.

-

Microsyringe pump and infusion cannula.

-

This compound solution in sterile saline.

-

Vehicle control (sterile saline).

-

Behavioral testing apparatus (e.g., Morris water maze, open field arena).

-

Anesthetic and surgical tools.

Procedure:

-

Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula aimed at the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover from surgery.

-

Habituation: Habituate the animal to the behavioral testing apparatus.

-

Microinjection: On the test day, gently restrain the animal and insert an infusion cannula through the guide cannula. Infuse a small volume (e.g., 0.5 µL) of either this compound solution or vehicle over a period of several minutes.

-

Behavioral Testing: A set time after the microinjection, place the animal in the behavioral apparatus and record the relevant behavioral parameters.

-

Histology: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the placement of the cannula.

-

Data Analysis: Compare the behavioral performance of the animals that received this compound with the vehicle-treated control group using appropriate statistical tests (e.g., t-test, ANOVA).

Applications in Drug Development and Neuroscience Research

Methylated aspartate derivatives are invaluable tools for:

-

Target Validation: Confirming the role of the NMDA receptor in a particular physiological or pathological process.

-

Compound Screening: Serving as a reference agonist in high-throughput screens for novel NMDA receptor modulators (agonists, antagonists, and allosteric modulators).

-

Disease Modeling: Inducing excitotoxicity in animal models to study the mechanisms of neurodegenerative diseases and to test the efficacy of neuroprotective agents.[11]

-

Understanding Synaptic Plasticity: Elucidating the molecular mechanisms of learning and memory by selectively activating NMDA receptors in specific neural circuits.[12]

The dysfunction of NMDA receptor signaling is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[13][14] Therefore, compounds that can modulate NMDA receptor activity are of significant therapeutic interest. While direct agonists like this compound are primarily research tools due to their potential for excitotoxicity, the insights gained from their use are crucial for the development of more sophisticated therapeutics, such as partial agonists, allosteric modulators, and subunit-selective antagonists.

Conclusion

This compound, a synthetic analog of L-aspartic acid, serves as a powerful tool for the exploration of excitatory neurotransmission. Its primary role is not within the metabolic pathways of its parent molecule, but rather as a selective agonist for the NMDA receptor. By activating this crucial ion channel, this compound and its congeners have enabled researchers to unravel the complex signaling cascades that govern synaptic plasticity and to investigate the pathophysiology of numerous neurological disorders. The continued use of such pharmacological probes, in conjunction with advanced experimental techniques, will undoubtedly lead to a deeper understanding of brain function and pave the way for the development of novel therapies for debilitating brain diseases.

References

- Some drugs used as experimental tools for the study of NMDA receptor properties and in the development of therapeutically useful antagonists. (n.d.).

- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). Journal of Visualized Experiments, (137). [Link]

- Reaction for the synthesis of L-aspartate catalyzed by the enzyme aspartase. (n.d.).

- NMDA receptor. (n.d.). Wikipedia.

- Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina. (1993). Journal of Neurochemistry, 61(2), 557-563. [Link]

- Process for the preparation of aspartic acid 4-(phenylmethyl) ester. (1989).

- Activation Mechanisms of the NMDA Receptor. (2010). In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

- Pharmacology of NMDA Receptors. (2010). In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

- Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. (2021). International Journal of Molecular Sciences, 22(19), 10294. [Link]

- Functions of brain L-aspartate and its derivatives on stress responses. (2012). In Tyrosine and Aspartic Acid: Properties, Sources and Health Benefits. Nova Science Publishers, Inc.

- N-Methyl-D-aspartic acid. (n.d.). Wikipedia.

- How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. (2022). YouTube. [Link]

- Synthesis of β-(S-methyl)thioaspartic acid and derivatives. (2011). Tetrahedron Letters, 52(17), 2029-2031. [Link]

- Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. (2004). Acta Biochimica et Biophysica Sinica, 36(6), 385-389.

- L-Aspartic acid β-methyl ester 16856-13-6. (n.d.). Sigma-Aldrich.

- L-Aspartic acid β-methyl ester hydrochloride. (n.d.). MedchemExpress.com.

- Aspartate in the Brain: A Review. (2025). Neurochemical Research. [Link]

- New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. (2020). International Journal of Molecular Sciences, 21(22), 8718. [Link]

- The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia. (2020).

- D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems. (2013). Amino Acids, 45(1), 1-10. [Link]

- 4-Methyl L-Aspartate Hydrochloride 16856-13-6. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Showing metabocard for L-Aspartic acid (HMDB0000191). (n.d.).

- L- Aspartic acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

Sources

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 3. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]

- 4. Synthesis of β-(S-methyl)thioaspartic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia [frontiersin.org]

The Taming of Excitotoxicity: An In-depth Technical Guide to the Discovery and History of Aspartate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey to understand and manipulate the excitatory synapses of the central nervous system is a story of meticulous chemical design and profound biological discovery. At the heart of this narrative lie the analogs of aspartate, molecules crafted to mimic, block, and modulate the actions of the brain's primary excitatory neurotransmitters. This guide provides a comprehensive exploration of the discovery and history of these pivotal research tools and therapeutic agents. From the foundational work on excitatory amino acids to the rational design of subtype-selective receptor antagonists and transport inhibitors, we will delve into the key scientific milestones, the evolution of structure-activity relationships, and the experimental methodologies that have defined this field. This document serves as a technical resource for researchers, offering not only a historical perspective but also practical insights into the experimental protocols and causal reasoning that have driven the development of these essential neuropharmacological agents.

The Dawn of a New Era: From Glutamate's Excitatory Power to the First Analogs

The story of aspartate analogs begins with the recognition of glutamate as the principal excitatory neurotransmitter in the mammalian central nervous system. In 1866, Karl Ritthausen first isolated glutamic acid, but its role in the brain remained unknown for decades.[1] It wasn't until the mid-20th century that Hayashi demonstrated the direct excitatory action of glutamate on the central nervous system.[1] This discovery, further solidified by the work of Krnjevic and Phillis in 1963, set the stage for a new field of neuropharmacology focused on "excitatory amino acids" (EAAs).[1]

Early research by Curtis and Watkins proposed a "three-point attachment" model for an EAA receptor, laying the groundwork for understanding the structural requirements for agonist activity.[1] The realization that glutamate and related amino acids acted on multiple receptor types emerged in the 1970s.[2][3] This led to the initial classification of EAA receptors into N-methyl-D-aspartate (NMDA) and non-NMDA receptors, the latter being further subdivided into quisqualate and kainate receptors based on the selective actions of these agonists.[2][3] The development of synthetic analogs of aspartate and glutamate became crucial for dissecting these receptor subtypes and their physiological roles.

The NMDA Receptor: A Hub of Plasticity and a Prime Target for Aspartate Analogs

The NMDA receptor, with its unique properties of voltage-dependent magnesium block and requirement for a co-agonist (glycine or D-serine), quickly became a focal point of research due to its central role in synaptic plasticity, learning, and memory.[2][4] The synthesis and study of N-methyl-D-aspartic acid (NMDA) itself in the 1960s by Jeff Watkins and his colleagues was a pivotal moment, providing a selective agonist to characterize this new receptor class.[5]

Competitive Antagonists: The Keys to Unlocking NMDA Receptor Function

The development of potent and selective competitive antagonists was a major breakthrough, enabling researchers to probe the function of NMDA receptors in synaptic transmission and pathology.[4]

-

The Dawn of Selective Blockade: D-AP5 (D-2-Amino-5-phosphonopentanoic acid): The discovery of D-AP5 in the early 1980s was a landmark achievement.[4] Its ability to selectively block NMDA receptors without affecting non-NMDA receptors provided an invaluable tool that led to the discovery of the NMDA receptor's role in long-term potentiation (LTP).[4] The rationale behind its design stemmed from structure-activity relationship (SAR) studies of various amino acid analogs, revealing that a phosphonate group at the omega position of a five-carbon chain conferred potent and selective NMDA receptor antagonism.

-

Enhanced Potency through Conformational Constraint: The Rise of CPP: Further refinement of the pharmacophore led to the development of 3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP).[6] By incorporating the 2-aminopentanoic acid backbone into a piperazine ring, CPP achieved a conformationally restricted structure that resulted in significantly higher binding affinity for the NMDA receptor compared to D-AP5.[6][7] This demonstrated the importance of conformational rigidity in designing high-affinity ligands.

Non-Competitive Antagonists: Modulating the Channel Pore

A different class of NMDA receptor antagonists emerged that did not compete with glutamate but instead blocked the ion channel pore.

-

Memantine: A Clinically Successful Uncompetitive Antagonist: Memantine, an adamantane derivative, was first synthesized in 1963.[8] Its activity as an NMDA receptor antagonist was discovered much later, in 1989.[8] Memantine is an uncompetitive, low-affinity channel blocker with strong voltage dependency. This unique mechanism allows it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission, contributing to its favorable side-effect profile.[9] This property has led to its approval for the treatment of moderate-to-severe Alzheimer's disease.[3][8][9] The clinical journey of memantine began with its first trials for dementia in 1986, and it was launched in Germany in 1989.[3][9] It received FDA approval in the United States in 2003.[3][9]

Quantitative Comparison of NMDA Receptor Antagonists

| Compound | Type | Target Site | Affinity (Ki or IC50) | Receptor Subtype Selectivity | Reference(s) |

| D-AP5 | Competitive | GluN2 Glutamate Site | 52 nM (Ki, [³H]CPP binding) | - | [10] |

| CPP | Competitive | GluN2 Glutamate Site | High affinity | - | [6][7] |

| Memantine | Uncompetitive | Channel Pore | Low micromolar | Preferential for NR1-2D in the presence of Mg2+ | [10][11] |

| MK-801 | Uncompetitive | Channel Pore | Sub-micromolar | More potent against 2B-containing receptors | [11] |

The Non-NMDA Receptors: Fine-Tuning Fast Excitatory Transmission

While the NMDA receptor garnered significant attention, the non-NMDA receptors, namely AMPA and kainate receptors, are the workhorses of fast excitatory neurotransmission. The development of selective aspartate analogs for these receptors has been crucial for understanding their distinct roles.

AMPA Receptors: The Primary Mediators of Fast Synaptic Transmission

The AMPA receptor is named after its selective agonist, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid.[3] The development of ligands targeting this receptor has been a major focus of drug discovery for cognitive enhancement and neuroprotection.

-

From Quisqualate to Selective Ligands: Quisqualic acid, a natural product, was one of the first agonists used to characterize a subtype of non-NMDA receptors.[12][13][14] However, it lacks selectivity, also acting on metabotropic glutamate receptors.[12] The development of AMPA provided a more selective tool. The subsequent design of competitive antagonists, such as the quinoxalinediones, allowed for the pharmacological dissection of AMPA receptor function.[2]

-

Positive Allosteric Modulators (PAMs): A Novel Therapeutic Approach: A significant advancement in AMPA receptor pharmacology has been the discovery of positive allosteric modulators (PAMs), also known as "ampakines".[15] These molecules do not activate the receptor directly but enhance its response to glutamate.[15] The first generation of AMPA PAMs were derived from the nootropic compound aniracetam.[11] Clinical trials with AMPA PAMs like CX-516 have been conducted for cognitive symptoms in schizophrenia and Alzheimer's disease, though with mixed results, often due to issues with potency and pharmacokinetics.[5][16][17]

Kainate Receptors: Modulators of Synaptic Activity

Kainate receptors, named after their selective agonist kainic acid, a neurotoxin isolated from the red alga Digenea simplex, have more complex and varied roles in the brain, including modulation of neurotransmitter release.[18]

-

Kainic Acid: A Tool and a Toxin: The discovery of kainic acid's potent excitatory and neurotoxic effects made it a valuable tool for creating animal models of epilepsy.[19] Its rigid structure, a conformationally restricted analog of glutamate, provided key insights into the structural requirements for agonist binding at this receptor class.

-